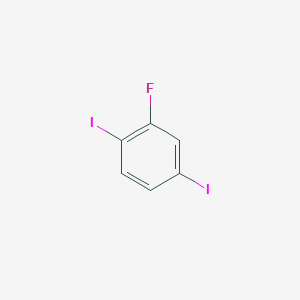

2-fluoro-1,4-diiodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,4-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FI2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTKOCIDYDYDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371829 | |

| Record name | 2,5-Diiodofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147808-02-4 | |

| Record name | 2,5-Diiodofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147808-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,4-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 2-fluoro-1,4-diiodobenzene, a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is a halogenated aromatic compound of significant interest due to its unique substitution pattern, which offers multiple reactive sites for further chemical transformations. The presence of a fluorine atom can impart desirable pharmacokinetic properties to bioactive molecules, while the two iodine atoms serve as versatile handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This guide outlines a robust two-step synthesis commencing from the readily available starting material, 2-fluoroaniline.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Iodination of 2-fluoroaniline: This initial step introduces the first iodine atom onto the aromatic ring at the position para to the amino group, yielding 2-fluoro-4-iodoaniline.

-

Diazotization and Iodination of 2-fluoro-4-iodoaniline: The amino group of 2-fluoro-4-iodoaniline is converted into a diazonium salt, which is subsequently displaced by an iodide ion in a Sandmeyer-type reaction to afford the final product, this compound.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-iodoaniline

This procedure details the direct iodination of 2-fluoroaniline to produce 2-fluoro-4-iodoaniline.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 2-fluoro-4-iodoaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2-Fluoroaniline | 111.12 | 54 | 486 |

| Iodine | 253.81 | 123 | 486 |

| Sodium Bicarbonate | 84.01 | 41 | 486 |

| Deionized Water | - | 250 mL | - |

| Dichloromethane | - | 300 mL | - |

| Sat. Sodium Bisulfite | - | 300 mL | - |

| Hexane | - | 300 mL | - |

Procedure:

-

To a vigorously stirred aqueous solution of sodium bicarbonate (41 g in 250 mL of water), add 2-fluoroaniline (54 g).

-

Heat the resulting suspension to 60 °C in an oil bath.

-

Add iodine (123 g) in portions to the heated mixture.

-

After the complete addition of iodine, continue stirring the dark-colored mixture at 60 °C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Add dichloromethane (300 mL) followed by a saturated sodium bisulfite solution (300 mL) to the mixture.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain a black crystalline solid.

-

Add hexane (300 mL) to the solid and heat the mixture to reflux.

-

Decant the hot hexane solution from the insoluble black syrup.

-

Allow the hexane solution to cool, which will result in the crystallization of the product as fine yellow needles.

-

Isolate the product by filtration to afford 2-fluoro-4-iodoaniline.

Quantitative Data:

| Product | Yield (g) | Yield (%) | Melting Point (°C) |

| 2-Fluoro-4-iodoaniline | 65 | 56 | 53 |

Step 2: Synthesis of this compound

This procedure outlines the conversion of 2-fluoro-4-iodoaniline to this compound via a Sandmeyer-type reaction. This reaction proceeds without the need for a copper catalyst.[1][2][3]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. |

| 2-Fluoro-4-iodoaniline | 237.01 | 1.0 |

| Concentrated Sulfuric Acid | 98.08 | 2.8 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.2 |

| Potassium Iodide (KI) | 166.00 | 4.0 |

| Deionized Water | - | - |

| Diethyl Ether (Et₂O) | - | - |

| Sat. Sodium Thiosulfate | - | - |

| Ethyl Acetate (EtOAc) | - | - |

| Anhydrous Sodium Sulfate | - | - |

Procedure:

-

In a flask, dissolve 2-fluoro-4-iodoaniline (1.0 equiv) in deionized water.

-

Carefully add concentrated sulfuric acid (2.8 equiv) to the solution.

-

Cool the reaction mixture in an ice-salt bath to 0-5 °C.

-

Prepare a solution of sodium nitrite (1.2 equiv) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline salt solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes at this temperature.

-

Add diethyl ether to the reaction mixture.

-

Prepare a solution of potassium iodide (4.0 equiv) in deionized water.

-

Add the potassium iodide solution dropwise to the diazonium salt solution.

-

Allow the resulting mixture to warm to room temperature and stir for 3 hours.

-

Add a saturated sodium thiosulfate solution to quench any remaining iodine.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data:

While a specific yield for this reaction starting from 2-fluoro-4-iodoaniline is not available in the cited literature, similar Sandmeyer iodination reactions of anilines typically proceed with good to excellent yields, often in the range of 70-90%.[1]

Product Characterization

The final product, this compound, can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Properties of this compound:

| Property | Value |

| CAS Number | 147808-02-4 |

| Molecular Formula | C₆H₃FI₂ |

| Molecular Weight | 347.90 g/mol |

| Appearance | Off-white to brown powder (typical) |

| Purity | ≥98% (commercially available)[4][5] |

Safety Considerations

-

2-Fluoroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Iodine: Corrosive and harmful if inhaled or ingested. Avoid breathing dust and ensure adequate ventilation.

-

Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.

-

Sodium Nitrite: Oxidizing agent and toxic. Keep away from combustible materials.

-

Diazonium Salts: Potentially explosive, especially when dry. Keep in solution and at low temperatures.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step pathway, involving the iodination of 2-fluoroaniline followed by a Sandmeyer-type diazotization and iodination, represents a reliable method for obtaining this valuable synthetic intermediate. The provided data and visualizations are intended to assist researchers and professionals in the successful implementation of this synthesis in their laboratories.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1,4-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,4-diiodobenzene is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms on a benzene ring, makes it an intriguing building block for the synthesis of more complex molecules. The presence of iodine atoms allows for various cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of resulting compounds, a feature of significant interest in drug design. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed proposed experimental protocol for its synthesis and purification, and an analysis of its spectral properties. Furthermore, this guide explores its potential applications in drug discovery, based on the established roles of fluorinated and iodinated aromatic compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₃FI₂ | [1][2] |

| Molecular Weight | 347.90 g/mol | [1][2] |

| CAS Number | 147808-02-4 | [1][2] |

| Appearance | Expected to be a solid at room temperature. | |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | 135 °C at 20 mmHg | [1] |

| Density | 2.524 g/cm³ | [1] |

| Solubility | Poorly soluble in water; likely soluble in common organic solvents. | |

| LogP (calculated) | 3.0349 | [3] |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a two-step process starting from the commercially available 2-fluoro-4-iodoaniline. The synthesis involves a diazotization reaction followed by a Sandmeyer-type iodination.

Step 1: Diazotization of 2-Fluoro-4-iodoaniline

Objective: To convert the amino group of 2-fluoro-4-iodoaniline into a diazonium salt.

Reagents:

-

2-Fluoro-4-iodoaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-fluoro-4-iodoaniline in a solution of concentrated hydrochloric acid or sulfuric acid in water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature after the addition is complete to ensure the full formation of the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using a suitable method (e.g., TLC) and the presence of nitrous acid using potassium iodide-starch paper.

Step 2: Iodination of the Diazonium Salt

Objective: To replace the diazonium group with an iodine atom.

Reagents:

-

The diazonium salt solution from Step 1

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

The crude product will likely precipitate out of the solution. Extract the mixture with dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with a dilute solution of sodium thiosulfate (to remove any residual iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Objective: To purify the crude this compound.

Method: Recrystallization or Column Chromatography

Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Column Chromatography Procedure:

-

If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel.

-

A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, is likely to be effective.

-

Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield the purified this compound.

Mandatory Visualizations

Caption: Proposed synthetic workflow for this compound.

Spectral Properties

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to ¹H-¹H and ¹H-¹⁹F spin-spin coupling. The molecule has three aromatic protons in different chemical environments.

-

The proton at C3 (adjacent to the fluorine and between the two iodine atoms) is expected to be a doublet of doublets, coupled to the adjacent proton at C5 and the fluorine atom at C2.

-

The proton at C5 (adjacent to an iodine atom) will likely appear as a doublet of doublets, coupled to the protons at C3 and C6.

-

The proton at C6 (adjacent to an iodine atom) is expected to be a doublet, coupled to the proton at C5.

The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly influenced by the attached halogens. The carbon atoms bonded to the iodine atoms (C1 and C4) will appear at a relatively upfield position due to the heavy atom effect of iodine. The carbon bonded to the fluorine atom (C2) will show a large one-bond C-F coupling constant. The other carbon atoms will also exhibit smaller two- and three-bond C-F couplings, leading to a complex splitting pattern in the proton-decoupled spectrum.

Potential Applications in Drug Discovery

While no specific biological activities of this compound have been reported, its structure suggests potential utility as a scaffold or intermediate in the design and synthesis of new therapeutic agents.

Caption: Potential roles of this compound in drug discovery.

The introduction of a fluorine atom into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. Fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. Its high electronegativity can also modulate the acidity or basicity of nearby functional groups, which can influence drug-receptor interactions and cell membrane permeability.

The two iodine atoms in this compound serve as versatile handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in the search for new bioactive molecules.

Given the prevalence of fluorinated and halogenated compounds in approved drugs, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications across various disease areas. However, it is crucial to note that the biological effects of any derivatives would need to be determined through rigorous experimental testing.

Conclusion

References

2-fluoro-1,4-diiodobenzene CAS number 147808-02-4.

An In-depth Technical Guide to 2-fluoro-1,4-diiodobenzene (CAS: 147808-02-4)

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is a halogenated aromatic compound belonging to the family of fluorinated building blocks.[1] Its chemical structure, featuring a benzene ring substituted with one fluorine and two iodine atoms, makes it a highly valuable and versatile intermediate in modern organic synthesis. The iodine atoms serve as efficient leaving groups for various cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the fluorine atom can significantly modulate the physicochemical and biological properties of the target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] This guide provides a comprehensive overview of its properties, a plausible synthesis protocol, and its applications in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 147808-02-4 | [1][4][5] |

| Molecular Formula | C₆H₃FI₂ | [1][4][5] |

| Molecular Weight | 347.90 g/mol | [1][4][5] |

| Synonyms | 1,4-Diiodo-2-fluorobenzene, 2,5-Diiodofluorobenzene | [4][5][6] |

| Melting Point | 69-71 °C | [5][6] |

| Boiling Point | 135 °C (at 20 mmHg) | [5][6] |

| Density | 2.524 g/cm³ | [5][6] |

| Purity (Commercial) | ≥98% | [1][4] |

| SMILES | C1=CC(=C(C=C1I)F)I | [4] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5][6]

| Hazard Information | Precautionary Measures | Source(s) |

| Hazard Codes | Xi (Irritant) | [5][6] |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system, and skin. | [5][6] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [5][6] |

| Storage | Store at room temperature in a dry, dark place. Keep sealed. | [1][6] |

| Usage Restriction | For professional manufacturing and research laboratory use only. Not for medical or consumer use. | [1] |

Synthesis and Mechanism

While specific proprietary synthesis methods may vary, a common and well-established route for introducing an iodine atom onto an aromatic ring is through a Sandmeyer-type reaction, involving the diazotization of an aromatic amine followed by substitution with an iodide salt. A plausible one-pot protocol for synthesizing this compound, adapted from a similar transformation[7], is detailed below.

Proposed Experimental Protocol: Synthesis from 2,5-Diiodo-4-fluoroaniline

Objective: To synthesize this compound via a deaminative iodination reaction. The more logical and common precursor would be a fluoroaniline, which is then iodinated. A plausible route involves the diazotization of a fluoroaniline followed by iodination. The protocol below outlines a general procedure based on established chemical principles.

Reagents:

-

2-Fluoro-4-iodoaniline (or a related fluoroaniline precursor)

-

Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bisulfite (NaHSO₃)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Salt Formation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting fluoroaniline in concentrated sulfuric acid at room temperature. Stir the mixture until a homogenous salt solution is formed.

-

Diazotization: Cool the mixture to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline salt mixture, ensuring the temperature is strictly maintained below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve a molar excess of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate or oil is expected to form, and nitrogen gas will evolve.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. To quench any excess iodine, add a saturated solution of sodium bisulfite dropwise until the dark color of I₂ disappears.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract the organic layer using a suitable solvent like diethyl ether. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically used for its own biological activity but rather as a crucial building block for creating more complex molecules with desired functions.[8] The two iodine atoms provide orthogonal handles for sequential, site-selective cross-coupling reactions, while the fluorine atom imparts beneficial properties to the final product.

Key Applications:

-

Cross-Coupling Reactions: The C-I bonds are highly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations. This allows for the precise installation of various carbon and heteroatom substituents.

-

Medicinal Chemistry: Fluorine is a "magic bullet" in drug development, known to improve metabolic stability, increase binding affinity (by participating in hydrogen bonds or altering electronics), and enhance membrane permeability.[2] This building block allows for the strategic incorporation of a fluorodiiodophenyl moiety into potential drug candidates.

-

Materials Science: Aryl diiodides are used in the synthesis of conjugated polymers and organic materials for electronics, where the heavy iodine atoms can influence properties like conductivity and photoluminescence.[8]

Caption: Role of this compound as a versatile synthetic hub.

Conclusion

This compound (CAS: 147808-02-4) is a pivotal synthetic intermediate for research and development. Its unique trifunctional nature—two reactive iodine sites and one property-modulating fluorine atom—provides chemists with a powerful tool for the efficient construction of complex and high-value molecules. A thorough understanding of its properties, handling requirements, and synthetic utility is key to leveraging its full potential in the fields of medicinal chemistry, materials science, and beyond.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. 1,4-DIIODO-2-FLUOROBENZENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-1,4-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2-fluoro-1,4-diiodobenzene (C₆H₃FI₂), a halogenated aromatic compound of interest in synthetic chemistry and materials science. Due to a notable absence of published experimental crystallographic and detailed spectroscopic data for this specific molecule, this guide leverages computational chemistry to predict its structural and spectroscopic properties. Furthermore, it outlines detailed, generalized experimental protocols for its synthesis and characterization, providing a foundational framework for researchers. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a disubstituted benzene derivative featuring a fluorine atom and two iodine atoms. Halogenated benzenes are crucial building blocks in organic synthesis, serving as precursors for cross-coupling reactions, the formation of organometallic reagents, and the development of novel pharmaceutical and materials science applications. The specific arrangement of the fluoro and iodo substituents in this compound imparts a unique electronic and steric profile, making it a potentially valuable, yet under-characterized, synthon. This guide aims to fill the existing knowledge gap by providing a detailed theoretical characterization and a practical guide to its synthesis and analysis.

Molecular Structure and Properties

In the absence of experimental crystallographic data, the molecular structure of this compound was modeled using computational methods. The following tables summarize key identifiers and predicted physicochemical properties.

Table 1: Chemical Identity and Physical Properties

| Parameter | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 1,4-Diiodo-2-fluorobenzene | [1] |

| CAS Number | 147808-02-4 | [1] |

| Molecular Formula | C₆H₃FI₂ | [1] |

| Molecular Weight | 347.90 g/mol | [1] |

| SMILES | C1=CC(=C(C=C1I)F)I | [1] |

| Predicted LogP | 3.0349 | [1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |

| Number of Hydrogen Bond Acceptors | 0 | [1] |

| Number of Hydrogen Bond Donors | 0 | [1] |

| Number of Rotatable Bonds | 0 | [1] |

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached through established methods for the halogenation of aromatic compounds. A plausible synthetic route and the subsequent characterization workflow are outlined below.

Proposed Synthesis Protocol

A common method for the introduction of iodine to an aromatic ring is through the diazotization of an aniline precursor followed by a Sandmeyer-type reaction with an iodide salt.

Reaction Scheme:

References

An In-depth Technical Guide to 2-Fluoro-1,4-diiodobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-1,4-diiodobenzene is a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms, allows for regioselective functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery. Due to the limited specific historical data available in the public domain regarding its initial discovery, this guide focuses on presenting a plausible and chemically sound approach to its synthesis based on established methodologies.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the presence of iodine atoms on an aromatic ring provides reactive handles for the construction of complex molecular architectures through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This compound combines these features, making it a potentially valuable, though not extensively documented, intermediate in the synthesis of novel therapeutics. This guide aims to consolidate the known data for this compound and provide a practical framework for its synthesis and utilization in a research and development setting.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 147808-02-4 | [1][2][3] |

| Molecular Formula | C₆H₃FI₂ | [1][2] |

| Molecular Weight | 347.90 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | 69-71 °C | [3][4] |

| Boiling Point | 135 °C at 20 mmHg | [4] |

| Density | 2.524 g/cm³ | [3][4] |

| LogP | 3.0349 | [1] |

Table 2: Spectroscopic Data Summary (Predicted/Typical)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons exhibiting complex splitting patterns due to H-F and H-H couplings. |

| ¹³C NMR | Aromatic carbons showing C-F and C-I couplings. |

| ¹⁹F NMR | A singlet or multiplet in the aromatic fluorine region. |

| Mass Spectrometry | Molecular ion peak at m/z ≈ 348, with characteristic isotopic pattern for two iodine atoms. |

Note: Experimentally obtained spectroscopic data for this compound is not widely published. The information in Table 2 is based on general principles of NMR and MS for similar compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from commercially available starting materials. A plausible and efficient route involves a two-step sequence starting from 2-fluoroaniline: an iodination reaction followed by a Sandmeyer reaction.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-iodoaniline

This procedure is adapted from established methods for the iodination of anilines.

-

Materials:

-

2-Fluoroaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate (2.0 eq).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Add solid iodine (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-fluoro-4-iodoaniline.

-

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a classic Sandmeyer reaction for the conversion of an amino group to an iodide.

-

Materials:

-

2-Fluoro-4-iodoaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flask, carefully add 2-fluoro-4-iodoaniline (1.0 eq) to a mixture of water and concentrated sulfuric acid at 0 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0 °C.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated aromatic compounds, particularly those containing fluorine and iodine, are valuable building blocks in medicinal chemistry.

-

Fluorine: The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can block metabolic oxidation, increase lipophilicity (which can aid in crossing biological membranes), and modulate the pKa of nearby functional groups, thereby influencing binding interactions with target proteins.

-

Iodine: The two iodine atoms in this compound serve as versatile synthetic handles. Their differential reactivity, influenced by the ortho-fluorine atom, could potentially allow for sequential and regioselective cross-coupling reactions. This enables the construction of complex molecular scaffolds from a single starting material. For instance, one iodine atom could be selectively reacted via a Suzuki coupling, followed by a Sonogashira or Buchwald-Hartwig reaction at the second iodine position. This stepwise functionalization is highly desirable in the generation of compound libraries for high-throughput screening in drug discovery programs.

While specific examples of marketed drugs or late-stage clinical candidates that utilize this compound as a key starting material are not prominent in the literature, its structural motifs are relevant to classes of molecules known to have biological activity, such as kinase inhibitors. The di-iodinated and fluorinated benzene core can be elaborated to access a wide range of chemical space.

Conclusion

References

2-Fluoro-1,4-diiodobenzene: A Versatile Fluorinated Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability. 2-Fluoro-1,4-diiodobenzene has emerged as a highly valuable and versatile fluorinated building block for the synthesis of complex organic molecules. Its unique structure, featuring two chemically distinct iodine atoms ortho and para to a fluorine substituent, allows for selective and sequential functionalization. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions—a critical toolkit for drug development professionals.

Physicochemical and Computational Properties

This compound is a solid at room temperature, typically supplied with a purity of 98% or higher.[1][2] Its key properties are summarized in the table below. Proper storage requires refrigeration at 4°C and protection from light to ensure stability.[1][2]

| Property | Value | Reference |

| CAS Number | 147808-02-4 | [1][2] |

| Molecular Formula | C₆H₃FI₂ | [1][2] |

| Molecular Weight | 347.90 g/mol | [1][2] |

| Purity | ≥98% | [1][2] |

| Synonyms | 1,4-Diiodo-2-fluorobenzene | [1] |

| SMILES | C1=CC(=C(C=C1I)F)I | [1] |

| LogP | 3.0349 | [1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |

| Storage Conditions | 4°C, Protect from light, Desiccated | [1][2] |

Synthetic Strategy

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established aromatic functionalization techniques. A common route involves the diazotization of a fluorinated aniline precursor, followed by a Sandmeyer-type iodination reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its capacity to undergo sequential, site-selective palladium-catalyzed cross-coupling reactions. The iodine atom at the C4 position (para to fluorine) is generally more reactive towards oxidative addition to a Pd(0) center than the sterically hindered and electronically different iodine at the C1 position (ortho to fluorine). This differential reactivity allows for the controlled, stepwise introduction of different molecular fragments, making it an ideal scaffold in fragment-based drug discovery (FBDD).[3][4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is widely used to couple aromatic rings or introduce alkyl/alkenyl chains.

References

theoretical studies on 2-fluoro-1,4-diiodobenzene

An In-depth Technical Guide to the Theoretical Study of 2-Fluoro-1,4-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant potential in supramolecular chemistry, crystal engineering, and as a building block in organic synthesis, particularly in the development of novel pharmaceuticals. The presence of two iodine atoms positions it as a potent halogen bond donor, while the fluorine atom introduces electronic asymmetry, influencing its reactivity and intermolecular interactions. This guide provides a comprehensive theoretical framework for the study of this compound, outlining key computational methodologies and conceptual principles to elucidate its electronic structure, non-covalent interactions, and reactivity. By leveraging established theoretical approaches, researchers can gain predictive insights into the behavior of this molecule, guiding experimental design and accelerating discovery.

Introduction: The Significance of Halogenated Benzenes in Modern Chemistry

Halogenated organic compounds are of paramount importance in medicinal chemistry and materials science. The incorporation of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, and facilitate the formation of specific and directional non-covalent interactions. Among these, the halogen bond, a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, has emerged as a powerful tool in crystal engineering and drug design.[1]

This compound presents a fascinating case study. The two iodine atoms are strong halogen bond donors due to their large, polarizable nature. The electron-withdrawing fluorine atom is expected to enhance the positive electrostatic potential of the σ-holes on the iodine atoms, thereby strengthening their halogen bonding capabilities. Understanding the interplay of these features is crucial for harnessing this molecule's full potential.

Core Theoretical Concepts: Understanding the Driving Forces

A robust theoretical investigation of this compound hinges on a firm grasp of the principles governing its electronic structure and interactions.

The σ-Hole and Halogen Bonding

The foundation of halogen bonding lies in the concept of the σ-hole.[2] When a halogen atom is covalently bonded to another atom, the electron density is not uniformly distributed. A region of lower electron density, and consequently a positive electrostatic potential, forms on the halogen atom opposite to the covalent bond.[3] This electrophilic region is termed the σ-hole and can interact favorably with Lewis bases.[1]

For this compound, the C-I bonds will generate prominent σ-holes on both iodine atoms. The electronegative fluorine atom is anticipated to withdraw electron density from the aromatic ring, which in turn will enhance the magnitude of the positive electrostatic potential of these σ-holes, making this compound a particularly strong halogen bond donor.

Diagram: The σ-Hole on a Halogenated Benzene

Caption: A diagram illustrating the formation of a σ-hole on a halogen atom (X) covalently bonded to a carbon atom.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecular surface. For this compound, MEP analysis is crucial for:

-

Visualizing the σ-holes: The MEP will clearly show the positive potential regions on the iodine atoms.

-

Assessing the influence of the fluorine atom: The MEP will illustrate the electron-withdrawing effect of the fluorine, showing a region of negative potential around it and its impact on the rest of the aromatic ring.

-

Predicting interaction geometries: By identifying the most positive and negative regions, the MEP can predict how the molecule will interact with other species.

Recommended Computational Methodologies

A multi-faceted computational approach is necessary to capture the nuanced electronic and interactive properties of this compound.

Density Functional Theory (DFT)

DFT is a workhorse of computational chemistry, offering a good balance of accuracy and computational cost. For studying non-covalent interactions like halogen bonds, the choice of the functional is critical.

-

Recommended Functionals: Functionals that include dispersion corrections are essential. Recent benchmark studies suggest that M06-2X, ωB97X-D, and B3LYP-D3 provide reliable results for halogen bonding interactions in terms of both interaction energies and geometries.[4]

-

Basis Sets: A triple-ζ basis set with diffuse functions, such as cc-pVTZ, is recommended to accurately describe the electron distribution, particularly for the polarizable iodine atoms.[4]

Ab Initio Methods

For higher accuracy, especially for benchmarking DFT results, ab initio methods are invaluable.

-

Møller-Plesset Perturbation Theory (MP2): This method provides a good description of electron correlation and is often used for studying non-covalent interactions.

-

Coupled Cluster Theory (CCSD(T)): Considered the "gold standard" in quantum chemistry, CCSD(T) calculations with a complete basis set (CBS) extrapolation provide highly accurate interaction energies and are ideal for creating benchmark datasets like the X40 set for halogenated molecules.[5]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, is a powerful method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions.[6][7] In the context of this compound, QTAIM can be used to:

-

Identify Bond Critical Points (BCPs): The presence of a BCP between an iodine atom and a Lewis base is a definitive indicator of a halogen bond.

-

Quantify Interaction Strength: The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the strength and nature of the interaction.[8]

Non-Covalent Interaction (NCI) Index

The NCI index is a visualization tool that highlights regions of non-covalent interactions in real space.[9] It is based on the electron density and its reduced density gradient. NCI analysis generates 3D isosurfaces that are color-coded to distinguish between attractive (e.g., halogen bonds, hydrogen bonds) and repulsive (steric clashes) interactions.[10] This provides an intuitive and qualitative picture of the non-covalent interaction landscape of the molecule.

Diagram: Theoretical Workflow for Analyzing this compound

Caption: A flowchart outlining the key steps in a theoretical investigation of this compound.

Predicted Reactivity and Synthetic Applications

The electronic properties of this compound suggest several avenues for its application in organic synthesis. The iodine atoms are susceptible to a variety of reactions, including:

-

Cross-Coupling Reactions: The C-I bonds can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to form more complex molecular architectures.[11]

-

Formation of Hypervalent Iodine Reagents: Diiodobenzenes can serve as precursors to hypervalent iodine compounds, which are valuable reagents in organic synthesis.[12]

-

Halogen-Bond-Driven Self-Assembly: As a strong halogen bond donor, this molecule can be used to construct supramolecular assemblies with specific topologies.

The fluorine atom, being relatively unreactive in nucleophilic aromatic substitution unless activated, primarily serves to modulate the electronic properties of the molecule. Theoretical studies can predict the regioselectivity of these reactions by analyzing the local reactivity indices, such as the Fukui functions, and by modeling the reaction pathways.

Data Presentation and Protocol Summaries

For a comprehensive theoretical study, the following data should be calculated and presented in a structured manner.

Table 1: Key Computational Parameters for this compound

| Parameter | Value | Method |

| Optimized Geometry (Bond Lengths, Å) | DFT/ωB97X-D/cc-pVTZ | |

| Optimized Geometry (Bond Angles, °) | DFT/ωB97X-D/cc-pVTZ | |

| Dipole Moment (Debye) | DFT/ωB97X-D/cc-pVTZ | |

| HOMO Energy (eV) | DFT/ωB97X-D/cc-pVTZ | |

| LUMO Energy (eV) | DFT/ωB97X-D/cc-pVTZ | |

| HOMO-LUMO Gap (eV) | DFT/ωB97X-D/cc-pVTZ | |

| MEP Minimum (kcal/mol) | DFT/ωB97X-D/cc-pVTZ | |

| MEP Maximum on σ-hole (I) (kcal/mol) | DFT/ωB97X-D/cc-pVTZ |

Experimental Protocol: DFT Calculation of MEP

-

Input File Preparation:

-

Define the molecular geometry of this compound in Cartesian coordinates.

-

Specify the computational method: ωB97X-D/cc-pVTZ.

-

Request a geometry optimization followed by a frequency calculation to confirm a minimum energy structure.

-

Include keywords to generate the electron density and electrostatic potential cubes.

-

-

Execution:

-

Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

-

Analysis:

-

Visualize the output cube files using a molecular visualization program (e.g., VMD, GaussView).

-

Map the electrostatic potential onto the electron density surface to generate the MEP surface.

-

Identify the locations and values of the MEP maxima and minima.

-

Conclusion

While direct experimental and theoretical data for this compound may be limited, a robust and predictive theoretical investigation is well within the reach of modern computational chemistry. By applying the principles of halogen bonding and the σ-hole, and utilizing a combination of DFT, ab initio, QTAIM, and NCI methods, researchers can gain a deep understanding of its electronic structure, non-covalent interactions, and reactivity. This theoretical framework provides a powerful roadmap for guiding the rational design of new materials and pharmaceuticals based on this versatile molecular scaffold.

References

- 1. Sigma hole interactions - Wikipedia [en.wikipedia.org]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. The Formation of σ-Hole Bonds: A Physical Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. QTAIM characteristics of halogen bond and related interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-covalent interactions index - Wikipedia [en.wikipedia.org]

- 10. Non-Covalent Interactions (NCI) — ChemTools 0.0 documentation [chemtools.org]

- 11. researchgate.net [researchgate.net]

- 12. Sterically crowded 1,4-diiodobenzene as a precursor to difunctional hypervalent iodine compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the C-F versus C-I Bond in 2-Fluoro-1,4-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the comparative reactivity of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds in 2-fluoro-1,4-diiodobenzene. This molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex, functionalized aromatic systems relevant to pharmaceutical and materials science. Understanding the chemoselectivity of its reactive sites is paramount for its effective utilization.

Core Reactivity Principles: A Tale of Two Halogens

The reactivity of a carbon-halogen (C-X) bond in aryl halides is fundamentally governed by its bond dissociation energy (BDE). A lower BDE corresponds to a weaker bond, which is more readily cleaved in chemical transformations. The C-F bond is recognized as the strongest single bond to carbon in organic chemistry, boasting a significantly higher BDE compared to other carbon-halogen bonds.[1][2] Conversely, the C-I bond is the weakest among the common halogens.[3][4]

This substantial difference in bond strength is the primary determinant of the chemoselectivity observed in reactions involving this compound. The C-I bonds are markedly more reactive and will preferentially undergo reactions such as palladium-catalyzed cross-coupling and Grignard reagent formation, while the C-F bond remains inert under typical conditions.

Quantitative Comparison of Carbon-Halogen Bond Energies

The following table summarizes the average bond dissociation energies for various carbon-halogen bonds in aromatic systems, illustrating the pronounced stability of the C-F bond.

| Bond | Average Bond Dissociation Energy (kcal/mol) | Average Bond Dissociation Energy (kJ/mol) |

| C-F | ~123[1] | ~515[5] |

| C-Cl | ~96[3] | ~402 |

| C-Br | ~81[3] | ~339 |

| C-I | ~65 [3] | ~272 |

Note: These are general values for aryl halides; the precise BDEs in this compound may be influenced by the electronic effects of the other substituents.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively reported, a plausible and widely used method for the synthesis of iodoarenes is the Sandmeyer reaction.[6] This involves the diazotization of a corresponding aniline followed by treatment with an iodide salt.

Plausible Synthetic Pathway

A likely synthetic route would start from 2,5-diiodoaniline. The amino group can be converted to a diazonium salt, which is then displaced by fluoride, often using a Balz-Schiemann reaction or a related variant.[7]

Caption: Plausible synthesis of this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is directly related to the C-X bond strength, leading to a clear reactivity trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[8]

For this compound, this reactivity difference allows for selective functionalization at the C-I positions. It is even possible to achieve mono-functionalization under carefully controlled conditions, leaving one C-I bond and the C-F bond intact for subsequent transformations.

Caption: Selective functionalization pathway of this compound.

Experimental Protocols for Selective Cross-Coupling

The following are detailed, representative protocols for the selective mono-functionalization of the C-I bonds in this compound. These are based on established methods for similar polyhalogenated aromatic compounds.[1][9]

1. Selective Mono-Sonogashira Coupling

This reaction allows for the introduction of an alkyne group at one of the iodine positions.

| Parameter | Condition |

| Substrate | This compound (1.0 equiv) |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) (1.0-1.2 equiv) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Co-catalyst | CuI (5-10 mol%) |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |

| Solvent | THF or Toluene |

| Temperature | Room Temperature to 50 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Detailed Protocol: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv). Add the solvent (e.g., THF) followed by the base (e.g., TEA). Finally, add the terminal alkyne (1.1 equiv) dropwise. Stir the reaction at room temperature and monitor by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. The organic layer is then dried and concentrated under reduced pressure. Purification by column chromatography will yield the mono-alkynylated product.

2. Selective Mono-Suzuki Coupling

This protocol facilitates the formation of a C-C bond with an organoboron compound.

| Parameter | Condition |

| Substrate | This compound (1.0 equiv) |

| Coupling Partner | Arylboronic Acid or Ester (1.0-1.2 equiv) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a phosphine ligand |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) |

| Solvent | Toluene/Water, Dioxane/Water, or DMF |

| Temperature | 80-100 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Detailed Protocol: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv) in the chosen solvent system (e.g., Toluene/Water 4:1). Degas the mixture by bubbling with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and heat the reaction mixture to the desired temperature. Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction to room temperature, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.

3. Selective Mono-Buchwald-Hartwig Amination

This reaction is used to form a C-N bond with a primary or secondary amine.

| Parameter | Condition |

| Substrate | This compound (1.0 equiv) |

| Coupling Partner | Amine (1.2 equiv) |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%) |

| Base | NaOt-Bu or Cs₂CO₃ (1.4-2.0 equiv) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Detailed Protocol: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv), the phosphine ligand (0.02 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv). Seal the tube, evacuate, and backfill with an inert gas. Add a solution of this compound (1.0 equiv) in the chosen solvent (e.g., toluene), followed by the amine (1.2 equiv). Heat the reaction mixture with stirring. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Reactivity in Grignard Reagent Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium into a carbon-halogen bond. This reaction is highly dependent on the reactivity of the halide. The general order of reactivity is R-I > R-Br > R-Cl.[10] The C-F bond is typically unreactive towards magnesium under standard conditions.

Therefore, it is possible to selectively form a mono-Grignard reagent from this compound at one of the C-I positions. However, the formation of a di-Grignard reagent is a potential side reaction, especially with an excess of magnesium and longer reaction times.

Caption: Selective Grignard reagent formation.

Experimental Protocol for Selective Mono-Grignard Formation

| Parameter | Condition |

| Substrate | This compound (1.0 equiv) |

| Reagent | Magnesium turnings (1.0-1.1 equiv) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Initiator | A small crystal of iodine or 1,2-dibromoethane |

| Temperature | Room temperature to reflux |

| Atmosphere | Inert (Argon or Nitrogen) |

Detailed Protocol: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere. Place magnesium turnings (1.05 equiv) in a flask equipped with a reflux condenser and a dropping funnel. Add a small amount of anhydrous THF and an initiator (e.g., a crystal of iodine). Prepare a solution of this compound (1.0 equiv) in anhydrous THF in the dropping funnel. Add a small portion of the diiodide solution to the magnesium. The reaction should initiate, as indicated by gentle refluxing and the disappearance of the iodine color. Once initiated, add the remaining diiodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture can be stirred for an additional 30-60 minutes to ensure complete formation of the mono-Grignard reagent. The concentration of the formed Grignard reagent can be determined by titration before use in subsequent reactions.

Conclusion

The reactivity of this compound is characterized by a stark dichotomy between the highly robust C-F bond and the significantly more labile C-I bonds. This pronounced difference in bond strength allows for a high degree of chemoselectivity in a variety of important synthetic transformations. By carefully selecting reaction conditions, it is possible to selectively functionalize the C-I positions through palladium-catalyzed cross-coupling reactions or Grignard reagent formation, while preserving the C-F bond for potential subsequent manipulations. This predictable reactivity profile makes this compound a versatile and valuable tool for the synthesis of complex aromatic molecules in the fields of drug discovery and materials science.

References

- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C-CN Bond of Substituted Benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sterically crowded 1,4-diiodobenzene as a precursor to difunctional hypervalent iodine compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells [beilstein-journals.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

- 9. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-1,4-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-fluoro-1,4-diiodobenzene, a key building block in modern organic synthesis. Through an examination of its electronic properties and reactivity in various transformations, this document elucidates the molecule's behavior in key synthetic reactions. This guide will detail the regioselectivity observed in cross-coupling and nucleophilic aromatic substitution reactions, supported by quantitative data and detailed experimental protocols. Visualizations of reaction pathways and electronic properties are provided to facilitate a deeper understanding of the molecule's reactivity.

Introduction

This compound is a valuable polyhalogenated aromatic compound utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms on a benzene ring, imparts distinct reactivity to each position, allowing for selective functionalization. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for predicting its reactivity and designing efficient synthetic strategies.

This guide will explore the electronic landscape of this compound, identifying the primary sites susceptible to electrophilic and nucleophilic attack. We will delve into the practical implications of these properties by examining its performance in widely-used synthetic methodologies.

Theoretical Framework: Predicting Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of inductive and resonance effects of the halogen substituents, as well as the phenomenon of halogen bonding.

Electrophilic Sites:

-

Aromatic Carbon Atoms: The carbon atoms bonded to the highly electronegative fluorine and iodine atoms are rendered electron-deficient and are thus primary electrophilic centers . These sites are susceptible to attack by nucleophiles, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The carbon attached to the fluorine (C2) and the carbons attached to the iodine atoms (C1 and C4) are the key electrophilic carbons.

-

Iodine Atoms (σ-hole): The iodine atoms in this compound can also act as electrophilic centers through a phenomenon known as halogen bonding. A region of positive electrostatic potential, termed a "sigma-hole" (σ-hole), exists on the outermost portion of the iodine atom, opposite to the C-I covalent bond. This positive region can engage in attractive, non-covalent interactions with nucleophiles.

Nucleophilic Sites:

-

Halogen Atoms: While primarily influencing the electrophilicity of the carbon atoms to which they are attached, the lone pairs of electrons on the fluorine and iodine atoms can exhibit nucleophilic character . However, their nucleophilicity is generally weak and they are more commonly involved as leaving groups in substitution reactions.

A conceptual diagram illustrating the primary reactive sites is presented below.

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Reactivity in Key Synthetic Transformations

The electronic properties of this compound dictate its regioselective reactivity in various cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bonds are significantly more reactive than the carbon-fluorine bond. This difference in reactivity allows for selective functionalization at the C1 and C4 positions.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various organoboron reagents. Due to the higher reactivity of the C-I bonds, the reaction proceeds selectively at these positions.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Fluoro-4-iodo-1,1'-biphenyl | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 2-Fluoro-4'-methoxy-4-iodo-1,1'-biphenyl | 92 |

Experimental Protocol for Entry 1:

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed and heated at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-iodo-1,1'-biphenyl.

The Sonogashira coupling allows for the formation of carbon-carbon bonds between this compound and terminal alkynes. Similar to the Suzuki-Miyaura coupling, the reaction occurs preferentially at the C-I positions.

Table 2: Regioselective Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 8 | 1-((2-Fluoro-4-iodophenyl)ethynyl)benzene | 90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Dipea | Toluene | 70 | 10 | (2-Fluoro-4-iodophenylethynyl)trimethylsilane | 88 |

Experimental Protocol for Entry 1:

To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (10 mL) is added Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and triethylamine (3.0 mmol). The reaction mixture is stirred at 65 °C for 8 hours under an inert atmosphere. After completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield 1-((2-fluoro-4-iodophenyl)ethynyl)benzene.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. The higher reactivity of the C-I bonds allows for selective amination at these positions.

Table 3: Regioselective Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 18 | 4-(2-Fluoro-4-iodophenyl)morpholine | 82 |

| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 2-Fluoro-4-iodo-N-phenylaniline | 75 |

Experimental Protocol for Entry 1:

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and K₃PO₄ (2.0 mmol) in toluene (10 mL) is degassed and heated at 110 °C for 18 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to give 4-(2-fluoro-4-iodophenyl)morpholine.

The general workflow for these regioselective cross-coupling reactions can be visualized as follows:

Caption: General workflow for regioselective cross-coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr)

While the C-I bonds are more reactive in palladium-catalyzed reactions, the C-F bond can be more susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, the inductive effect of the iodine atoms provides some activation, making the C2 position a target for strong nucleophiles.

Table 4: Nucleophilic Aromatic Substitution on this compound

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Sodium methoxide | - | DMF | 100 | 24 | 1,4-Diiodo-2-methoxybenzene | 65 |

| 2 | Pyrrolidine | K₂CO₃ | DMSO | 120 | 18 | 1-(2,5-Diiodophenyl)pyrrolidine | 70 |

Experimental Protocol for Entry 1:

To a solution of this compound (1.0 mmol) in DMF (10 mL) is added sodium methoxide (1.5 mmol). The mixture is heated to 100 °C for 24 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford 1,4-diiodo-2-methoxybenzene.

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-1,4-diiodobenzene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] These motifs are of significant interest in medicinal chemistry and materials science. 2-Fluoro-1,4-diiodobenzene is a valuable building block in this context, offering two reactive sites for sequential and selective cross-coupling reactions. The differential reactivity of the two carbon-iodine bonds, influenced by the electronic effect of the fluorine atom, allows for the controlled, stepwise introduction of different aryl groups. This enables the synthesis of complex, unsymmetrical fluorinated biaryls, which are important pharmacophores and key components in advanced materials.

This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols have been compiled to offer robust and reproducible methods for researchers in drug development and materials science.

Key Advantages of Using this compound

-

Orthogonal Reactivity: The two iodine atoms on the benzene ring exhibit different reactivities, allowing for selective mono- and di-substitution. This enables the stepwise introduction of different functionalities.

-

Access to Fluorinated Biaryls: Provides a straightforward route to synthesize mono- and di-fluorinated biaryl compounds, which are of high interest in pharmaceutical and agrochemical research due to their unique physicochemical properties.

-

Modular Synthesis: Facilitates a modular approach to building complex molecular architectures by allowing for the sequential coupling of different boronic acids.

Experimental Protocols

The following protocols outline the general procedures for the selective mono- and subsequent di-alkylation of this compound via the Suzuki-Miyaura coupling reaction. Optimization of reaction conditions may be necessary for specific substrates.

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to exclude oxygen and moisture.

-

Anhydrous and degassed solvents are crucial for optimal catalyst performance and reproducibility.

-

The choice of palladium catalyst, ligand, and base can significantly influence the reaction's selectivity and yield.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the selective reaction at one of the iodo positions.

Materials:

-

This compound

-

Arylboronic acid (1.0 - 1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 v/v), degassed

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add 5 mL of the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired mono-arylated product.

Protocol 2: Di-arylation of this compound (Symmetrical or Unsymmetrical)

This protocol can be used for the synthesis of symmetrical biaryls in a one-pot reaction or for the second coupling step in a sequential approach to unsymmetrical biaryls.

Materials:

-

For Symmetrical Di-arylation: this compound

-

For Unsymmetrical Di-arylation: The mono-arylated product from Protocol 1

-

Arylboronic acid (2.2 equivalents for one-pot; 1.2 equivalents for sequential)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-